Cas no 1240817-32-6 (N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide)

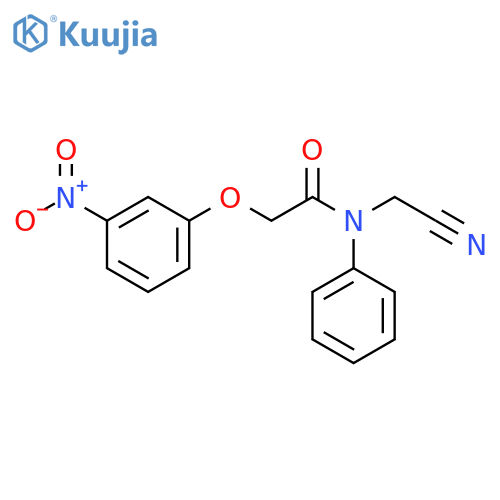

1240817-32-6 structure

商品名:N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- EN300-26680005

- AKOS008019446

- 1240817-32-6

- N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide

- Z54825686

- N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide

-

- インチ: 1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2

- InChIKey: GYRJXNSGOLKPNB-UHFFFAOYSA-N

- ほほえんだ: C(N(CC#N)C1=CC=CC=C1)(=O)COC1=CC=CC([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 311.09060590g/mol

- どういたいしつりょう: 311.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 99.2Ų

じっけんとくせい

- 密度みつど: 1.346±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 533.5±40.0 °C(Predicted)

- 酸性度係数(pKa): -0.26±0.50(Predicted)

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26680005-0.05g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 0.05g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26680005-0.5g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 0.5g |

$603.0 | 2025-03-20 | |

| Enamine | EN300-26680005-5g |

1240817-32-6 | 90% | 5g |

$1821.0 | 2023-09-12 | ||

| Enamine | EN300-26680005-1g |

1240817-32-6 | 90% | 1g |

$628.0 | 2023-09-12 | ||

| Enamine | EN300-26680005-0.1g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 0.1g |

$553.0 | 2025-03-20 | |

| Enamine | EN300-26680005-0.25g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 0.25g |

$579.0 | 2025-03-20 | |

| Enamine | EN300-26680005-10g |

1240817-32-6 | 90% | 10g |

$2701.0 | 2023-09-12 | ||

| Enamine | EN300-26680005-2.5g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 2.5g |

$1230.0 | 2025-03-20 | |

| Enamine | EN300-26680005-10.0g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 10.0g |

$2701.0 | 2025-03-20 | |

| Enamine | EN300-26680005-5.0g |

N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide |

1240817-32-6 | 95.0% | 5.0g |

$1821.0 | 2025-03-20 |

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1240817-32-6 (N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量